Product packaging for 5,6,7,8-Tetrahydrophthalazine(Cat. No.:)

5,6,7,8-Tetrahydrophthalazine

Cat. No.: B12973233
M. Wt: 134.18 g/mol
InChI Key: WOSYHPMWIJDWCO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrophthalazine is a versatile bicyclic organic compound of significant interest in chemical and pharmaceutical research. This saturated phthalazine derivative serves as a valuable synthetic intermediate and building block for the preparation of more complex molecules. Its structure is a key feature in various patented compounds, including those investigated for their activity as thyroid hormone receptor beta (THRβ) agonists, which are being explored for the treatment of conditions like non-alcoholic steatohepatitis (NASH), hypercholesterolemia, and fatty liver disease . Beyond pharmaceutical applications, the core tetrahydrophthalazine structure and its derivatives have demonstrated utility in material science and analytical chemistry. For instance, functionalized tetrahydrophthalazines have been developed as novel matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, enhancing the analysis of small molecule metabolites with low background interference and high ionization efficiency . Furthermore, closely related pyridazine-based ligands are used in coordination chemistry to form complexes with metals like silver, which can result in structured molecular grids and frameworks . This product is provided for laboratory and research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B12973233 5,6,7,8-Tetrahydrophthalazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5,6,7,8-tetrahydrophthalazine

InChI

InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h5-6H,1-4H2

InChI Key

WOSYHPMWIJDWCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CN=NC=C2C1

Origin of Product

United States

Advanced Synthetic Methodologies for 5,6,7,8 Tetrahydrophthalazine and Its Derivatives

Regiocontrolled and Stereoselective Synthetic Pathways

The precise control over the arrangement of atoms (regiocontrol) and their three-dimensional orientation (stereocontrol) is paramount in modern organic synthesis. For tetrahydrophthalazines, achieving this control is crucial for developing compounds with specific biological activities.

Radical cyclization offers a powerful method for forming cyclic compounds. A novel 6-endo-trig radical cyclization onto hydrazones has been developed for the regio-controlled and stereoselective synthesis of tetrahydrophthalazines. ubc.ca This approach addresses the limitations of previous methods, providing access to multi-substituted tetrahydrophthalazines with high diastereoselectivity. researchgate.net

The key step involves the cyclization of a radical generated from an ortho-iodobenzyl ether onto a hydrazone. This methodology has been successfully applied in both one-pot and stepwise procedures, demonstrating good efficiency and tolerance for various functional groups, with yields ranging from 50% to 98%. ubc.ca A significant advantage of this radical cyclization is its ability to achieve excellent trans-diastereoselectivity in the synthesis of 1,4-disubstituted tetrahydrophthalazines, a challenging feat with other methods. ubc.ca The process starts from hydrazone precursors, which undergo cyclization to form the desired tetrahydrophthalazine core. researchgate.net Mechanistic studies support the involvement of a radical pathway in these transformations. acs.orgacs.org

Table 1: Radical Cyclization for Synthesis of Tetrahydrophthalazine Derivatives researchgate.net
Substrate (Hydrazone derived from)ProductConditionsYieldNotes
Benzaldehyde1-Phenyl-1,2,5,6,7,8-hexahydrophthalazineAIBN, Bu3SnH, Toluene, 80°C85%Excellent trans-diastereoselectivity
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1,2,5,6,7,8-hexahydrophthalazineAIBN, Bu3SnH, Toluene, 80°C92%High yield and selectivity maintained
Acetophenone1-Methyl-1-phenyl-1,2,5,6,7,8-hexahydrophthalazineAIBN, Bu3SnH, Toluene, 80°C78%Demonstrates applicability to ketohydrazones
CyclohexanoneSpiro[cyclohexane-1,1'- ubc.caacs.orgacs.orgCurrent time information in Bangalore, IN.wixsite.comlookchem.comhexahydrophthalazine]AIBN, Bu3SnH, Toluene, 80°C75%Forms spirocyclic systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.netnih.govfrontiersin.org This approach is particularly effective for constructing heterocyclic systems.

A notable application in this area is the palladium-catalyzed three-component cascade hydrazinocarbonylation for the synthesis of 1,2,3,4-tetrahydrophthalazin-1-one and 1,2,3,4-tetrahydrophthalazin-1,4-dione derivatives. researchgate.net This reaction utilizes iodoarenes, carbon monoxide, and various hydrazine (B178648) derivatives as the building blocks. By using bifunctional substrates like 2-iodobenzyl bromide or 1,2-diiodobenzene, the reaction cascade efficiently constructs the fused heterocyclic core, achieving high yields of up to 85%. researchgate.net This method showcases the power of combining transition metal catalysis with a multicomponent strategy to access functionalized tetrahydrophthalazine scaffolds. researchgate.net

Table 2: Palladium-Catalyzed Multicomponent Synthesis of Tetrahydrophthalazinone Derivatives researchgate.net
Iodoarene SubstrateHydrazine DerivativeCatalyst/ConditionsProductYield
2-Iodobenzyl bromideHydrazine hydrate (B1144303)Pd(OAc)2, PPh3, CO (1 atm), Et3N, DMF, 80°C1,2,3,4-Tetrahydrophthalazin-1-one85%
2-Iodobenzyl bromidePhenylhydrazinePd(OAc)2, PPh3, CO (1 atm), Et3N, DMF, 80°C2-Phenyl-2,3-dihydro-1H-phthalazin-1-one76%
1,2-DiiodobenzeneHydrazine hydratePd(OAc)2, PPh3, CO (1 atm), Et3N, DMF, 100°C1,2,3,4-Tetrahydrophthalazine-1,4-dione45%
1,2-DiiodobenzeneMethylhydrazinePd(OAc)2, PPh3, CO (1 atm), Et3N, DMF, 100°C2-Methyl-2,3-dihydro-1,4-phthalazinedione52%

Cycloaddition Reactions in Tetrahydrophthalazine Framework Construction

Cycloaddition reactions, which form a cyclic molecule from two or more unsaturated molecules, are a cornerstone of heterocyclic synthesis. The Diels-Alder reaction and its variants are particularly powerful for constructing the six-membered ring of the phthalazine (B143731) system.

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition variant that involves an electron-poor diene and an electron-rich dienophile. wikipedia.org This electronic arrangement is the reverse of the classic Diels-Alder reaction. medsci.org IEDDA reactions are known for their rapid kinetics and high specificity, often proceeding without a catalyst. rsc.org Electron-deficient nitrogen-containing heterocycles, such as tetrazines and triazines, are common dienes in these reactions. sigmaaldrich.comunits.it

In the context of tetrahydrophthalazine synthesis, IEDDA reactions can be employed to construct the core pyridazine (B1198779) ring, which can then be further elaborated or reduced. For example, a 1,2,4,5-tetrazine (B1199680) can react with an electron-rich alkene (dienophile) to form a dihydropyridazine (B8628806) intermediate after the extrusion of dinitrogen. This dihydropyridazine can then be hydrogenated or exist as part of a larger fused system, providing a direct route to the tetrahydrophthalazine skeleton. This strategy is highly effective for creating highly substituted and functionalized heteroaromatic ring systems. sigmaaldrich.com

The most conventional and widely used method for synthesizing the pyridazine ring, the core of phthalazines, involves the condensation of a hydrazine with a 1,4-dicarbonyl compound. researchgate.net This [4+2] atom combination strategy is adaptable for creating fused pyridazine systems, including those that are precursors to 5,6,7,8-tetrahydrophthalazine. researchgate.net

For instance, reacting 1,2-diacylcyclopentadienes or 1,2-diacylcyclohexenes with hydrazine hydrate leads to the formation of 5,6-fused ring pyridazines. liberty.edu Specifically, the cyclocondensation of cyclohexane-1,2-dione with hydrazine directly yields this compound. This approach is straightforward and relies on readily available precursors. Further functionalization can be achieved by using substituted hydrazines or modified dicarbonyl substrates. Other strategies include the synthesis of fused systems like tetrazolo-pyridazines, which can be chemically modified to access the desired tetrahydrophthalazine core. rsc.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides efficient and selective pathways for the formation of complex organic molecules, including heterocycles. sioc-journal.cnfrontiersin.org Catalysts based on palladium, rhodium, copper, and iron are frequently used to facilitate bond formations that are otherwise difficult to achieve. sioc-journal.cnnih.gov

In the synthesis of tetrahydrophthalazine derivatives, palladium catalysis is particularly prominent. As detailed in the multicomponent reactions section (2.1.2), palladium-catalyzed carbonylative cyclization is a highly effective method. researchgate.net This reaction involves the palladium-catalyzed insertion of carbon monoxide and subsequent cyclization with a hydrazine, demonstrating the power of transition metals to mediate complex transformations in a single pot. researchgate.net

Beyond this specific MCR, other transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, can be envisioned for the synthesis of complex precursors that are then cyclized to form the tetrahydrophthalazine ring. mdpi.com These methods allow for the modular construction of substituted aryl or vinyl fragments that can be stitched together to form the final heterocyclic product, offering a high degree of flexibility and control.

Palladium-Catalyzed Carbonylation for Tetrahydrophthalazinone Derivatives

The synthesis of phthalazinone derivatives, which can be subsequently reduced to their tetrahydro counterparts, is effectively achieved through palladium-catalyzed carbonylative coupling reactions. A prominent method involves the reaction of 2-bromobenzaldehydes with hydrazines in the presence of a palladium catalyst and carbon monoxide (CO). nih.gov This approach facilitates a cascade reaction where the palladium catalyst activates the aryl bromide, inserts CO, and couples with the hydrazine to form the heterocyclic ring in a single pot.

Another innovative, one-pot method utilizes 2-halomethyl benzoates, aryl hydrazines, and paraformaldehyde as a convenient and inexpensive carbon source, avoiding the need for pressurized, toxic CO gas. nih.gov This palladium-catalyzed process generates a variety of substituted phthalazinones in good yields. nih.gov Furthermore, a three-component cycloaminocarbonylation has been developed using 2-formylaryl tosylates, hydrazines, and CO, which also provides an efficient route to substituted phthalazinones. researchgate.net The scope of these reactions is broad, tolerating various substituents on both the aromatic ring and the hydrazine component, which allows for the synthesis of a diverse library of compounds.

Starting MaterialsCatalyst/ReagentsProduct TypeYield (%)Ref
2-Bromobenzaldehydes, HydrazinesPd catalyst, COPhthalazinonesVaries nih.gov
2-Halomethyl benzoates, Aryl hydrazinesPd catalyst, ParaformaldehydePhthalazinonesGood nih.gov
2-Formylaryl tosylates, HydrazinesPd catalyst, CO, dppp, DBUPhthalazinonesup to 68% researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of Phthalazinone Precursors.

Intramolecular Carbonylation Reactions for Heterocycle Formation

Intramolecular reactions represent a powerful strategy for constructing cyclic molecules with high efficiency. In the context of phthalazinone synthesis, palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides has emerged as a novel approach. rsc.org This method involves an electrophilic ortho-palladation followed by a C-arylation of the carbon-nitrogen double bond to forge the heterocyclic ring. rsc.org This strategy avoids the pre-functionalization required in cross-coupling reactions (e.g., using haloarenes) by directly activating C-H bonds.

While direct intramolecular carbonylation to form the this compound ring from a saturated precursor is less commonly documented, the principles are well-established in heterocyclic synthesis. ehu.es For instance, palladium-catalyzed intramolecular carbonylations are used to create other nitrogen- and oxygen-containing heterocycles, demonstrating the feasibility of such cyclizations. ehu.es The general mechanism involves the oxidative addition of palladium to a substrate, CO insertion, and subsequent intramolecular nucleophilic attack to close the ring.

Heteroatom Incorporation and Functionalization Reactions

Beyond forming the basic heterocyclic core, methods that allow for the incorporation of additional heteroatoms and functional groups are crucial for creating structural diversity and tuning the properties of the final molecules.

Aza-Wittig Reaction for Tetrahydrophthalazine Derivative Synthesis

The Aza-Wittig reaction is a powerful tool for forming carbon-nitrogen double bonds (imines) and is particularly useful in the synthesis of N-heterocyles through an intramolecular cascade. ehu.eswikipedia.org The reaction involves the interaction of an iminophosphorane (aza-ylide) with a carbonyl group. wikipedia.org This methodology can be applied to construct fused heterocyclic systems.

For example, a closely related structure, 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, has been synthesized using an Aza-Wittig reaction. sioc-journal.cn The process starts with an iminophosphorane which reacts with alkyl isocyanates to form carbodiimides; these intermediates then cyclize with nucleophiles to yield the final fused heterocycle. sioc-journal.cn A similar strategy, the Diaza-Wittig reaction, has been developed to synthesize pyridazine and phthalazine derivatives catalytically from substrates containing a diazo group, showcasing the versatility of Wittig-type chemistry in constructing the 1,2-diazine core of phthalazines. rsc.org The intramolecular Aza-Wittig reaction, where the iminophosphorane and the carbonyl group are part of the same molecule, provides a mild and efficient method for ring closure to form a wide range of heterocyclic compounds. ehu.es

Reaction TypePrecursorsKey IntermediateProduct ClassRef
Aza-WittigIminophosphorane, IsocyanateCarbodiimideTetrahydrobenzothieno-pyrimidinone sioc-journal.cn
Diaza-Wittig (catalytic)Diazo derivative, CarbonylPhosphazinePyridazine/Phthalazine rsc.org
Intramolecular Aza-WittigAzido-carbonyl compoundIminophosphoraneN-Heterocycles ehu.eswikipedia.org

Table 2: Application of Aza-Wittig Type Reactions in Heterocyclic Synthesis.

Synthetic Routes Utilizing α-Aminoamidines for Tetrahydroquinazoline (B156257) and Related Systems

While not directly forming a phthalazine ring, the synthesis of the isomeric 5,6,7,8-tetrahydroquinazoline (B1197369) system using α-aminoamidines provides a valuable case study in building fused pyrimidine (B1678525) rings. α-Aminoamidines are effective reagents for creating the pyrimidine core of quinazolines. nih.govresearchgate.net A highly efficient route involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in pyridine. nih.govrsc.org This reaction proceeds under relatively mild conditions and gives good to excellent yields (47–80%). nih.govrsc.org

The mechanism leverages the nucleophilicity of the α-aminoamidine, which undergoes a conjugate addition to the enone system of the diarylidencyclohexanone, followed by a cyclodehydration step to form the final tetrahydroquinazoline ring. rsc.org An advantage of this method is the presence of protecting groups on the newly synthesized tetrahydroquinazoline derivatives, which can be easily removed, allowing for further functionalization. nih.govresearchgate.net

ReactantsSolvent/ConditionsYield (%)Key FeaturesRef
α-Aminoamidines, DiarylidencyclohexanonesPyridine, 100 °C, 24 h47–80Good yields, mild conditions, easy workup nih.govrsc.org
Guanidine Hydrochloride, Bis-benzylidene cyclohexanonesNaH, DMF, 25 °C19–28Classical method, modest yields nih.govrsc.org

Table 3: Synthesis of 5,6,7,8-Tetrahydroquinazolines.

Sustainable and Efficient Synthetic Approaches

Green chemistry principles are increasingly influencing synthetic route design, emphasizing the use of safer reagents, minimizing waste, and improving energy efficiency.

Ultrasound-Assisted Green Synthesis Techniques

Ultrasound irradiation has been established as an effective green chemistry tool that can accelerate reaction rates, improve yields, and lead to purer products, often under milder conditions than conventional heating. sioc-journal.cnorientjchem.orgnih.gov These benefits arise from the phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, enhancing chemical reactivity. nih.gov

This technique has been successfully applied to the synthesis of phthalazine derivatives. In one example, the reaction of a monohydrazone with tetrachlorophthalic anhydride (B1165640) under ultrasonic irradiation at 60 °C for 60 minutes afforded a N'-...-tetrahydrophthalazine derivative in 65% yield. tandfonline.com This demonstrates a significant advantage over traditional methods which often require longer reaction times and higher temperatures. nih.gov The use of ultrasound often allows for reactions to be performed in greener solvents, such as water or ethanol (B145695), or even under solvent-free conditions, further enhancing the sustainability of the process. sioc-journal.cnorientjchem.org

ReactionMethodReaction TimeYield (%)Ref
Synthesis of 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thionesConventional Heating5.5–6.5 h54-75 nih.gov
Synthesis of 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thionesUltrasound Irradiation0.4–0.5 h80-91 nih.gov
Synthesis of N'-...-tetrahydrophthalazine derivativeUltrasound Irradiation60 min65 tandfonline.com

Table 4: Comparison of Conventional vs. Ultrasound-Assisted Synthesis.

Solid-State Organic Synthesis Methodologies

Solid-state organic synthesis has emerged as a significant area of research, aligning with the principles of green chemistry by minimizing or eliminating the use of hazardous solvents. journalijar.com These methodologies often lead to more efficient and selective reactions compared to their solution-phase counterparts. journalijar.com The advantages of solid-state reactions include reduced pollution, lower costs, and simplicity in processing and handling. journalijar.com Techniques such as mechanochemistry (grinding) and microwave-assisted synthesis under solvent-free conditions are at the forefront of these advanced methodologies for preparing heterocyclic compounds, including derivatives of this compound.

Mechanochemical Synthesis via Grinding

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has been successfully applied to the synthesis of phthalazine derivatives. researchgate.net This solvent-free approach often involves grinding the solid reactants together, sometimes with a catalytic amount of a solid acid, to achieve high yields in short reaction times. journalijar.comresearchgate.net

A notable application of this technique is the one-pot synthesis of fluorinated 2-(3-aryl-quinolin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-dithiones. journalijar.com In this method, various 3-aryl-2-hydrazino-quinolines are treated with isobenzofuran-1,3-dithione in the solid state at room temperature. journalijar.com The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and proceeds via grinding. journalijar.com This process is environmentally benign, operationally simple, and produces the desired products in excellent yields and high purity. journalijar.com For instance, the reaction to form 2-[3-(2-fluorophenyl)-quinolin-2yl]-1,2,3,4-tetrahydrophthalazine-1,4-dithione resulted in a 90% yield. journalijar.com

Detailed findings for the synthesis of various derivatives using this grinding method are presented below.

Table 1: Synthesis of 2-(3-aryl-quinolin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-dithiones via Grinding journalijar.com

EntryAr (Aryl Group)ProductYield (%)
12-F C₆H₄2-[3-(2-fluorophenyl)-quinolin-2yl]-1,2,3,4-tetrahydrophthalazine-1,4-dithione90
23-F C₆H₄2-[3-(3-fluorophenyl)-quinolin-2yl]-1,2,3,4-tetrahydrophthalazine-1,4-dithione88
34-F C₆H₄2-[3-(4-fluorophenyl)-quinolin-2yl]-1,2,3,4-tetrahydrophthalazine-1,4-dithione85
42-CF₃ C₆H₄2-[3-(2-trifluoromethylphenyl)-quinolin-2yl]-1,2,3,4-tetrahydrophthalazine-1,4-dithione86
53-CF₃ C₆H₄2-[3-(3-trifluoromethylphenyl)-quinolin-2yl]-1,2,3,4-tetrahydrophthalazine-1,4-dithione84
64-CF₃ C₆H₄2-[3-(4-trifluoromethylphenyl)-quinolin-2yl]-1,2,3,4-tetrahydrophthalazine-1,4-dithione82

Other research has demonstrated the utility of mechanochemical approaches for related phthalazine systems. For example, a three-component grinding-assisted reaction between phthalhydrazide (B32825), dimedone, and various aldehydes, catalyzed by p-TSA under solvent-free conditions, yields complex-fused 2H-indazolo[2,1-b]phthalazine-triones in high yields (83-92%). researchgate.net Similarly, the synthesis of naphtho[2,3-g]phthalazine derivatives has been achieved using a "grindstone" method with a telmisartan-copper nanoparticle (Tel-Cu-NPs) catalyst, showcasing the versatility of catalytic grinding. mdpi.com

Microwave-Assisted Solid-State Synthesis

The combination of microwave irradiation with solvent-free reaction conditions offers a powerful tool for accelerating organic reactions. oatext.com This technique often involves adsorbing reagents onto mineral supports like silica (B1680970) or alumina, which can eliminate the risks associated with heating organic solvents in closed vessels. oatext.comcem.com The advantages over conventional heating include immediate and rapid heating, high-temperature homogeneity, and selective heating. oatext.com

In the context of phthalazine synthesis, microwave irradiation has been used for the preparation of 2-(3-aryl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones. tandfonline.com This reaction involves the microwave-assisted condensation of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride in the presence of a catalytic amount of DMF. tandfonline.com Another report highlights the synthesis of 1,8-naphthyridine-3-carbonylphthalazine-1,4-diones by reacting the corresponding hydrazides with phthalic anhydride using PTSA as a catalyst under solid-state conditions, a method amenable to microwave enhancement. tandfonline.com

Solid-Phase Synthesis (SPS)

Solid-phase synthesis represents another advanced methodology where molecules are covalently bound to a solid support (e.g., a polymer resin) during a series of chemical reactions. An efficient solid-phase synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines, a related heterocyclic system, has been reported. nih.gov The procedure involves the cyclization-assisted cleavage of the final product from the resin. nih.gov This strategy allows for the creation of combinatorial libraries of compounds with multiple points of diversity. nih.gov While direct examples for this compound are less common, the principles of SPS are highly applicable for the systematic synthesis of its derivatives, particularly in the context of generating chemical libraries for drug discovery. For example, a versatile solid-phase approach for synthesizing pyrimidinone derivatives involves condensing a polymer-bound thiouronium salt with various β-ketoesters. arkat-usa.org

Elucidation of Chemical Reactivity and Transformation Pathways

Derivatization and Functional Group Interconversion Strategies

Building upon the core reactivity, specific strategies have been developed to introduce a range of functional groups onto the 5,6,7,8-tetrahydrophthalazine scaffold. These methods are crucial for modifying the molecule's properties and for synthesizing targeted derivatives.

The introduction of sulfur-containing moieties, such as allylthio and aralkylthio groups, is a significant derivatization strategy. These reactions typically proceed via nucleophilic substitution, where a halo-substituted tetrahydrophthalazine is treated with the corresponding thiol. For instance, the synthesis of 1-(arylsulfanylmethyl)phthalazine derivatives has been accomplished, demonstrating the feasibility of introducing aralkylthio groups. nih.gov This involves the reaction of a precursor with an arylthiomethyl nucleophile. Similarly, allylthiopyridazine derivatives have been synthesized, indicating that this functionalization can be applied to the tetrahydrophthalazine system. dntb.gov.ua These sulfur-linked functional groups can significantly alter the biological and chemical properties of the parent molecule.

Table 2: Thiolation Reactions on Phthalazine (B143731) Scaffolds

Substrate Type Reagent Functional Group Introduced Product Type Reference
Halo-phthalazine Arylthiol Arylthio Arylthiophthalazine nih.gov
Halo-phthalazine Arylthiomethanide Arylthiomethyl (Arylthiomethyl)phthalazine nih.gov
Halopyridazine Allyl mercaptan Allylthio Allylthiopyridazine dntb.gov.ua

Amination is a widely used method for derivatizing the tetrahydrophthalazine core. The primary route for introducing amino groups involves the nucleophilic displacement of halides at the 1 and/or 4 positions. A diverse range of primary and secondary amines can be used as nucleophiles, leading to the formation of various mono- and di-amino-substituted tetrahydrophthalazines.

This approach is exemplified by the synthesis of 1-anilino-4-(arylsulfanylmethyl)phthalazines, where a chloro-precursor is reacted with a substituted aniline. nih.gov The reaction is a powerful tool for creating derivatives with tailored electronic and steric properties. Advanced C-H amination methods, while powerful for other aromatic systems, are less commonly applied to the electron-deficient phthalazine ring compared to the more straightforward nucleophilic substitution pathway. beilstein-journals.orgnih.gov

Table 3: Amination Reactions on Heterocyclic Cores

Substrate Amine Reagent Reaction Type Product Reference
1-Chloro-4-substituted phthalazine 3-Chloro-4-fluoroaniline Nucleophilic Substitution 1-(3-Chloro-4-fluoroanilino)-4-substituted phthalazine nih.gov
Chloro-furo[3,2-d]pyrimidine Various amines Nucleophilic Substitution 8-Amino-furo[3,2-d]pyrimidine derivatives researchgate.net
Benzene N-hydroxyphthalimide (with Cu catalyst) C-H Amination N-Phenylphthalimide beilstein-journals.org

Transformations to Related Heterocyclic Scaffolds

The this compound framework can potentially serve as a synthon for the construction of other heterocyclic systems. Ring transformation reactions offer a pathway to novel molecular architectures by rearranging the core structure. While specific examples starting directly from this compound are not extensively documented, established principles of heterocyclic chemistry suggest several plausible transformations.

One potential pathway involves the reductive cleavage of the N-N bond within the pyridazine (B1198779) ring. This could yield a diamino-substituted cyclooctane (B165968) derivative, which could then be re-cyclized to form different, larger heterocyclic rings. Another possibility is to leverage the diene character of the cyclohexene (B86901) portion in Diels-Alder reactions. elsevierpure.com Reaction with a suitable dienophile could lead to the formation of more complex, polycyclic bridged systems. Furthermore, Dimroth rearrangements, observed in related nitrogen-containing heterocycles, could potentially be induced to transform the pyridazine ring into an isomeric pyrimidine (B1678525) system under specific conditions. researchgate.net These theoretical pathways highlight the potential of this compound as a versatile starting material for accessing diverse heterocyclic scaffolds. researchgate.net

Conversion to Dihydrophthalazines and Phthalazines

The conversion of the this compound core into its more unsaturated and fully aromatic counterparts, dihydrophthalazines and phthalazines, is a key transformation pathway. This process is fundamentally an oxidation reaction that increases the degree of unsaturation in the molecule.

Dehydrogenation/Aromatization: The transformation to a fully aromatic phthalazine involves the removal of four hydrogen atoms from the cyclohexene ring. This aromatization can be achieved using various chemical oxidizing agents or catalytic dehydrogenation methods. While specific studies on the parent this compound are not extensively detailed, the reaction is analogous to the dehydrogenation of other hydroaromatic systems. Aromatization of a substituted tetrahydrophthalazine intermediate has been demonstrated in a photochemical, metal-free synthesis pathway where a Diels-Alder reaction product is converted to the corresponding phthalazine. scispace.com

Common reagents employed for such transformations in heterocyclic chemistry include:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A highly effective reagent for dehydrogenating carbo- and heterocyclic compounds.

Sulfur or Selenium: Used at high temperatures to effect aromatization.

Catalytic Dehydrogenation: Employing catalysts such as Palladium on carbon (Pd/C) at elevated temperatures.

The reaction proceeds stepwise, potentially isolating a dihydrophthalazine intermediate before full aromatization to the thermodynamically stable phthalazine ring system.

Formation of Pyrazolo Dione (B5365651) Derivatives

The synthesis of fused heterocyclic systems such as pyrazolo dione derivatives represents an important area of medicinal chemistry. The specific class of compounds known as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones are noted for a range of pharmacological activities. derpharmachemica.com

However, the direct conversion of this compound into these pyrazolo dione structures is not the standard synthetic route. Instead, these complex fused systems are typically synthesized via a multi-component reaction strategy. chemrevlett.com The established and most efficient method involves the one-pot condensation of three or four components. chemrevlett.comorientjchem.org

Standard Multi-Component Synthesis: The common starting materials for this synthesis are:

Phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione)

An aromatic aldehyde

An active methylene (B1212753) compound , such as malononitrile (B47326) or ethyl cyanoacetate. orientjchem.org

Alternatively, a four-component reaction can be performed using phthalic anhydride (B1165640) and hydrazine (B178648) monohydrate, which react in situ to form the necessary phthalhydrazide intermediate. derpharmachemica.com This reaction is typically facilitated by a catalyst, with numerous options reported to be effective. researchgate.net

The reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of phthalhydrazide and subsequent intramolecular cyclization and dehydration to yield the final 1H-pyrazolo[1,2-b]phthalazine-5,10-dione product.

Reductive Cleavage of N-N Bonds to Yield 1,4-Diamines

The nitrogen-nitrogen single bond within the cyclic hydrazine structure of this compound is susceptible to reductive cleavage. This chemical transformation opens the heterocyclic ring to produce a saturated carbocyclic system bearing two primary amine functionalities. The product of this reaction is 1,2-bis(aminomethyl)cyclohexane . nih.gov

This N-N bond scission is a valuable synthetic tool for creating diamines from cyclic hydrazine precursors. A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the desired reaction conditions and the presence of other functional groups. rsc.org

Commonly Used Reducing Agents: Based on studies of analogous 1,2-disubstituted hydrazine derivatives, the following reagents are effective for N-N bond cleavage: rsc.org

Reducing AgentConditions
Sodium in Liquid Ammonia Low temperature (-78 to -33 °C)
Zinc in Acetic Acid Mildly acidic conditions
Aluminum Amalgam Neutral, aqueous conditions
Raney Nickel Catalytic hydrogenation
Samarium(II) Iodide Used with a proton source for hydrazine reduction. rsc.org

The reaction proceeds via the addition of two hydrogen atoms across the N-N bond, leading to its cleavage and the formation of the corresponding 1,2-disubstituted diamine. This pathway provides a synthetic route to vicinal diamines on a cyclohexane (B81311) scaffold, which are important building blocks in coordination chemistry and materials science.

Supramolecular Chemistry and Metal Coordination Aspects

Influence of Ligand Design and Steric Hindrance on Metallosupramolecular Structures

For instance, the presence of pyridyl groups at the 1 and 4 positions of the 5,6,7,8-Tetrahydrophthalazine scaffold, as seen in 5,6,7,8-tetrahydro-1,4-di(2'-pyridyl)phthalazine, creates a bidentate chelate system. The spatial arrangement of these pyridyl groups, influenced by the conformation of the tetrahydrophthalazine ring, plays a crucial role in the formation of stable metal complexes. The flexibility of the saturated six-membered ring in the tetrahydrophthalazine moiety allows for different conformations, which can be influenced by the steric bulk of substituents or the coordination requirements of a metal ion.

In the case of silver(I) complexes with unsubstituted this compound, a distorted coordination geometry has been observed. This distortion can be attributed to the electronic properties of the silver ion and the bite angle of the ligand. The introduction of larger substituents on the phthalazine (B143731) framework would be expected to further influence this geometry, potentially leading to the formation of discrete molecular complexes rather than extended coordination polymers, due to increased steric hindrance around the metal centers.

Structural Characterization of Coordination Complexes (e.g., Single-Crystal X-ray Diffraction)

The solid-state structure of 5,6,7,8-tetrahydro-1,4-di(2'-pyridyl)phthalazine (6-dppn) has been characterized by single-crystal X-ray diffraction, revealing that the molecule exists in a trans/trans conformation. researchgate.netresearchgate.net This conformation is crucial for understanding how the ligand will present its coordination sites to a metal ion. The crystallographic study of 6-dppn also highlighted the role of non-covalent interactions in its crystal engineering. researchgate.netresearchgate.net

While detailed crystal structures of metal complexes of the parent this compound are not widely available in the reviewed literature, the crystallographic data for its derivatives provide a foundation for understanding their coordination behavior. For example, the unit cell parameters for 6-dppn have been determined, providing a basis for comparison with future metal complex structures. researchgate.netresearchgate.net

Crystallographic Data for 5,6,7,8-tetrahydro-1,4-di(2'-pyridyl)phthalazine (6-dppn)
ParameterValueReference
FormulaC18H16N4 researchgate.netresearchgate.net
Crystal SystemMonoclinic researchgate.netresearchgate.net
Space GroupP21/c (14) researchgate.netresearchgate.net
a (Å)9.698(2) researchgate.netresearchgate.net
b (Å)9.999(4) researchgate.netresearchgate.net
c (Å)10.7268(3) researchgate.netresearchgate.net
β (°)92.890(6) researchgate.netresearchgate.net
Volume (ų)2958.2(14) researchgate.netresearchgate.net
Z8 researchgate.netresearchgate.net

The synthesis of a silver complex with this compound has been reported to result in a distorted coordination geometry with a weak Ag-Ag interaction. This suggests that even without bulky substituents, the ligand framework can induce interesting structural features in its metal complexes. Further single-crystal X-ray diffraction studies on a wider range of metal complexes with various substituted this compound ligands are necessary to fully elucidate the interplay between ligand design, steric hindrance, and the resulting supramolecular architectures.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Molecular Orbital (MO) theory is a fundamental framework used to describe the distribution and energy of electrons in a molecule. In the case of 5,6,7,8-tetrahydrophthalazine, the electronic structure is a hybrid of the saturated carbocyclic ring (cyclohexene moiety) and the partially unsaturated nitrogen-containing heterocyclic ring (dihydropyrazine moiety).

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the energies and shapes of the molecular orbitals. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs and the π-system of the dihydropyrazine (B8608421) ring. The LUMO is likely to be a π* orbital associated with the same heterocyclic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-6.5-0.85.7
Phthalazine (B143731)-7.2-1.55.7
Tetrahydropyrazine (B3061110)-6.21.27.4

Note: The data in this table is illustrative and based on general trends for similar heterocyclic compounds. Actual values would require specific DFT calculations.

Studies on fused heterocyclic systems, such as difuropyridines and difuropyrazines, have shown that the nature of the fused rings significantly influences the energies of the frontier orbitals. clockss.org Similarly, the fusion of the cyclohexene (B86901) ring to the dihydropyrazine ring in this compound will affect its electronic properties compared to the parent phthalazine or tetrahydropyrazine.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and transition states.

A key aspect of mechanistic studies is the calculation of transition states and their corresponding energy barriers. The transition state represents the highest energy point along the reaction coordinate, and the energy barrier (activation energy) determines the reaction rate. DFT calculations are commonly used to locate transition state geometries and compute their energies.

Table 2: Representative Calculated Energy Barriers for a Hypothetical Reaction Step

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Energy Barrier (kcal/mol)
N-alkylation0.022.5-5.222.5

Note: This table presents hypothetical data for a plausible reaction involving a tetrahydrophthalazine derivative to illustrate the type of information obtained from transition state calculations.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the forces between molecules are crucial for understanding the physical properties and biological activity of a compound.

The this compound molecule possesses a flexible cyclohexene ring fused to a dihydropyrazine ring. This flexibility gives rise to multiple possible conformations. Computational methods, such as molecular mechanics, can be used to explore the conformational landscape and identify the most stable conformers.

The tetrahydropyrazine ring in similar molecules, such as 5,6,7,8-tetrahydrofolic acid, has been shown to exist as a mixture of half-chair conformations. kaist.ac.kr It is likely that the dihydropyrazine ring in this compound also adopts non-planar conformations.

Intermolecular interactions determine how molecules pack in the solid state and interact in solution. For this compound, the primary intermolecular forces are expected to be van der Waals interactions and, importantly, hydrogen bonding involving the nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors. Computational studies on aromatic nitrogen heterocycles have highlighted the importance of such interactions in determining their crystal structures and stability. mdpi.com

Table 3: Calculated Intermolecular Interaction Energies for a Hypothetical Dimer of a Nitrogen Heterocycle

Interaction TypeEnergy (kcal/mol)
Electrostatic-4.2
Dispersion-5.8
Repulsion3.5
Total Interaction Energy -6.5

Ligand Design and Binding Affinity Prediction in Coordination Chemistry

The phthalazine scaffold is present in many biologically active molecules, and its derivatives have been explored as ligands for various protein targets. nih.govwjpr.net The this compound structure can serve as a rigid core for the design of new ligands. Computational methods are instrumental in this process.

In silico drug design techniques can be used to virtually screen libraries of compounds based on the this compound scaffold against a specific protein target. nih.gov Molecular docking is a common method used to predict the binding mode and affinity of a ligand to a receptor. researchgate.net The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated using scoring functions.

For example, novel phthalazine derivatives have been designed and evaluated as inhibitors of VEGFR-2, a key target in cancer therapy. nih.govnih.gov Molecular docking studies of these derivatives revealed key interactions with the amino acid residues in the active site of the enzyme, guiding the design of more potent inhibitors. nih.govnih.gov

Table 4: Example of Docking Scores for a Series of Phthalazine Derivatives against a Target Protein

CompoundDocking Score (kcal/mol)Predicted Ki (nM)
Derivative 1-9.850
Derivative 2-10.525
Derivative 3-9.2120

Note: This table provides hypothetical data to illustrate the output of molecular docking and binding affinity prediction studies for compounds with a similar core structure. nih.govwjpr.net

Computational Characterization of Material-Related Properties (e.g., in Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic molecules. The properties of MOFs are highly dependent on the nature of the organic linker. Nitrogen-rich linkers are of particular interest for applications in gas storage and catalysis. cd-bioparticles.netnih.gov

While the use of this compound as a linker in MOFs has not been specifically reported, its rigid structure and the presence of coordinating nitrogen atoms make it a potential candidate. Computational methods can be used to predict the properties of hypothetical MOFs constructed with this linker.

High-throughput computational screening can be used to assess the suitability of a large number of potential MOF structures for specific applications, such as gas separation. nih.govrsc.org For a MOF containing a this compound-based linker, properties such as pore size, surface area, and gas adsorption selectivity could be computationally predicted. rsc.orgsemanticscholar.org

Table 5: Predicted Properties of a Hypothetical MOF with a this compound-Based Linker

PropertyPredicted Value
Pore Limiting Diameter (Å)6.5
Largest Cavity Diameter (Å)12.3
Accessible Surface Area (m²/g)1800
CO₂ Adsorption Capacity (mmol/g at 1 bar)3.5

Note: The data in this table is hypothetical and serves to illustrate the types of material properties that can be predicted through computational characterization of MOFs.

Applications in Advanced Materials Science and Molecular Engineering

5,6,7,8-Tetrahydrophthalazine as a Chemical Building Block

The reactivity of the this compound core, characterized by its nitrogen-containing heterocyclic structure, allows for its use as a foundational element in the synthesis of more complex molecules. Its partially saturated cyclohexane (B81311) ring offers conformational flexibility, while the aromatic diazine ring provides sites for further functionalization.

Scaffolds for Novel Molecular Architectures

While direct utilization of this compound as a scaffold is an area of developing research, the broader class of nitrogen-containing heterocycles is well-established for this purpose. These scaffolds serve as a rigid framework upon which other molecular fragments can be appended, leading to the creation of novel molecular architectures with tailored properties. The inherent geometry and reactive sites of the phthalazine (B143731) ring system make it a promising candidate for constructing complex three-dimensional molecules. The synthesis of derivatives of related tetrahydroquinazolines, for example, highlights the utility of similar saturated heterocyclic systems in building diverse molecular structures.

Precursors for Polycyclic Heteroaromatic Compounds

The tetrahydrophthalazine structure can be envisioned as a precursor to fully aromatic polycyclic heteroaromatic compounds. Dehydrogenation of the saturated ring would lead to the formation of the corresponding phthalazine, a key component in many larger aromatic systems. These polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues are of significant interest due to their unique electronic and photophysical properties, with applications in organic electronics and materials science. While specific pathways from this compound are not extensively documented, the general strategy of aromatization of saturated ring systems is a common and powerful tool in organic synthesis.

Integration into Functional Materials Systems

The incorporation of this compound and its derivatives into larger material systems can impart specific functions, leveraging the electronic characteristics of the phthalazine core.

Utilization as Electrode Materials in Electronic Devices

Nitrogen-containing heterocyclic compounds, such as phenazine (B1670421) derivatives, have been investigated as redox-active materials for organic batteries. These materials can undergo reversible redox reactions, making them suitable for use as electrode materials. Although research specifically on this compound for this application is not yet prevalent, the presence of the redox-active diazine ring suggests its potential in this area. The performance of such materials is highly dependent on their redox potentials and stability, which can be tuned through chemical modification.

Table 1: Electrochemical Properties of a Related Phenazine Derivative

CompoundRedox Potential (V vs. Li/Li+)Specific Capacity (mAh/g)
N,N'-dimethylphenazine3.7 and 3.1Theoretical: ~130

This table presents data for a related class of compounds to illustrate the potential electrochemical activity of nitrogen-containing heterocycles.

Formation of Coordination Polymers

Phthalazine and its derivatives can act as ligands, coordinating to metal ions to form coordination polymers or metal-organic frameworks (MOFs). rsc.org These materials consist of metal nodes linked by organic ligands, creating one-, two-, or three-dimensional structures with potential applications in gas storage, catalysis, and sensing. rsc.orgmdpi.com The nitrogen atoms in the phthalazine ring can act as coordination sites. While specific coordination polymers based on this compound are not widely reported, the principle of using phthalazine-type ligands is well-established. rsc.org The structure and properties of the resulting coordination polymer are influenced by the geometry of the ligand and the coordination preference of the metal ion. amanote.com

Development of Molecular Devices and Sensors

The ability of the phthalazine nucleus to interact with its environment through electronic and chemical means makes it an attractive component for the design of molecular-level devices and sensors.

Phthalazine derivatives have been successfully employed as chemosensors for the detection of metal ions. researchgate.net These sensors typically operate via a change in their optical properties, such as color or fluorescence, upon binding to a specific analyte. researchgate.net For instance, a phthalazine-based chemosensor has been developed for the selective detection of Co(2+) ions. researchgate.net The design of such sensors often involves incorporating a recognition unit that selectively binds the target analyte and a signaling unit (the phthalazine core) that transduces this binding event into a detectable signal. Although direct application of this compound in this context is yet to be fully explored, its structural similarity to known phthalazine-based sensors suggests its potential as a building block for new sensing platforms.

Table 2: Performance of a Phthalazine-Based Chemosensor

AnalyteDetection LimitSignaling Mechanism
Co(2+)25 nMColorimetric and Fluorometric

This table highlights the sensing capabilities of a functionalized phthalazine derivative, indicating the potential of the core structure in sensor applications. researchgate.net

Applications in Sensing Technologies (e.g., TNP Sensing)

While direct applications of this compound as a primary sensing molecule are not extensively documented in the literature, the broader class of phthalazine derivatives has shown significant promise in the development of fluorescent chemosensors. These sensors are designed to detect a variety of analytes, including metal ions and nitroaromatic compounds, which are often environmental pollutants.

The core structure of phthalazine, with its nitrogen-containing heterocyclic system, provides a versatile platform for the design of fluorescent probes. For instance, a phthalazine derivative, 13-(4-bromophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione, has been successfully utilized to create fluorescent organic nanosheets for the simultaneous detection of Cr(VI) and Mn(VII) ions in aqueous solutions. researchgate.net This detection is based on a "turn-off" fluorescence mechanism, where the fluorescence intensity of the nanosheets is quenched upon interaction with the target ions. researchgate.net

In the context of 2,4,6-trinitrophenol (TNP) sensing, a significant area of research due to TNP's explosive nature and toxicity, various heterocyclic compounds have been employed. Although specific studies on this compound for TNP detection are not prominent, the principles underlying the design of TNP sensors can be applied to this scaffold. The electron-deficient nature of TNP allows it to act as a fluorescence quencher for many electron-rich fluorescent molecules. Therefore, it is plausible that a suitably functionalized this compound, possessing fluorescent properties, could be developed as a TNP sensor. The design of such a sensor would likely involve the introduction of a fluorophore and a binding site that can selectively interact with TNP.

The development of fluorescent sensors often relies on principles such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and aggregation-induced emission (AIE). By incorporating appropriate functional groups onto the this compound core, it is conceivable to create novel sensors that operate through these mechanisms for the detection of various analytes, including TNP.

Strategies for Medicinal Chemistry Relevant Scaffolds

The this compound scaffold represents a valuable starting point for the synthesis of a diverse range of medicinally relevant molecules. Its partially saturated heterocyclic structure offers three-dimensional character, which is often desirable in drug design to enhance binding affinity and selectivity for biological targets. The nitrogen atoms in the phthalazine ring provide sites for chemical modification and can act as hydrogen bond acceptors, contributing to interactions with biological macromolecules.

Several strategies can be employed to utilize this compound in the development of new therapeutic agents. One common approach is the functionalization of the core scaffold to create a library of derivatives that can be screened for biological activity. For example, derivatives of the related 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazine have been investigated as potent and selective partial agonists for the GABA A receptor alpha3 subtype, highlighting the potential of such fused heterocyclic systems in neuroscience drug discovery. nih.gov

Furthermore, phthalazine derivatives have been explored for their potential as anticancer agents. One study focused on the design and synthesis of phthalazine-based compounds with antiangiogenic activity through the inhibition of VEGFR-2. nih.gov This suggests that the this compound core could serve as a template for the development of novel kinase inhibitors.

Another avenue in medicinal chemistry is the use of the tetrahydrophthalazine scaffold as a building block in the synthesis of more complex molecules. The reactivity of the nitrogen atoms and the potential for functionalization on the carbocyclic ring allow for the construction of a variety of structures. For instance, phthalazine-1,4-dione derivatives have been designed and synthesized as non-competitive AMPA receptor antagonists with potential anticonvulsant activity. nih.gov

Future Perspectives and Research Challenges

Exploration of Undiscovered Reactivity and Synthetic Routes

The exploration of novel chemical transformations and the development of efficient synthetic methodologies are paramount to unlocking the full potential of the 5,6,7,8-tetrahydrophthalazine core.

Current synthetic strategies often rely on classical condensation reactions. Future efforts could focus on the development of novel, more efficient synthetic pathways. For instance, the application of Diaza-Wittig reactions starting from 1,3-diketones could provide a versatile route to various substituted pyridazine (B1198779) derivatives, which could then be hydrogenated to the corresponding tetrahydrophthalazines. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck-type reactions, could be employed for the synthesis of functionalized fused pyridazine systems, offering a pathway to novel this compound analogues with tailored electronic and steric properties. researchgate.net

The reactivity of the this compound ring system itself is an area ripe for investigation. While the aromatic phthalazine (B143731) core is well-studied, the partially saturated nature of the tetrahydro derivative introduces new possibilities. For instance, the dihydropyridazine (B8628806) moiety could participate in unusual aza-Diels-Alder reactions, potentially reacting with electron-poor alkenes to form novel polycyclic nitrogen-containing frameworks. benthamscience.comnih.gov The reactivity of the C-N and N-N bonds within the heterocyclic ring towards various reagents, including electrophiles, nucleophiles, and radical species, remains largely unexplored and could lead to the discovery of unprecedented chemical transformations.

Advanced Characterization Techniques for Complex Assemblies

As the complexity of molecules and supramolecular systems based on this compound grows, so does the need for sophisticated analytical techniques to elucidate their structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of heterocyclic compounds. ipb.ptresearchgate.net For complex assemblies, advanced 2D NMR techniques such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) will be crucial for assigning proton and carbon resonances and for determining the spatial proximity of different parts of the molecule or interacting molecules. ipb.ptacs.org Solid-state NMR could also provide valuable insights into the structure and packing of crystalline materials derived from this compound. acs.org

Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is indispensable for the characterization of supramolecular assemblies. nih.govchemrxiv.orgchemrxiv.org High-resolution mass spectrometry (HRMS) allows for the precise determination of molecular formulas, while tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. nih.gov For non-covalent assemblies, techniques like ion mobility-mass spectrometry (IM-MS) can provide information about the size, shape, and stoichiometry of the complex. rsc.org

X-ray crystallography will continue to be the gold standard for the unambiguous determination of three-dimensional molecular and supramolecular structures. nih.govmdpi.comresearchgate.net Obtaining high-quality single crystals of complex assemblies can be challenging, but the detailed structural information provided is invaluable for understanding structure-property relationships.

Analytical TechniqueInformation ProvidedRelevance to Tetrahydrophthalazine Assemblies
Advanced NMR Spectroscopy Connectivity, stereochemistry, intermolecular interactions, dynamics in solution.Elucidating the precise structure of complex derivatives and their interactions in solution. ipb.ptacs.org
High-Resolution Mass Spectrometry Elemental composition, molecular weight of individual components and assemblies.Confirming the identity and stoichiometry of novel supramolecular structures. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns, structural connectivity.Deducing the structure of unknown derivatives and components of complex mixtures. nih.gov
X-ray Crystallography Three-dimensional atomic coordinates, bond lengths, bond angles, packing arrangements.Providing definitive structural evidence for novel compounds and their solid-state organization. nih.govresearchgate.net

Predictive Modeling for Structure-Property Relationships in Novel Tetrahydrophthalazine-Based Materials

The integration of computational chemistry and machine learning offers a powerful approach to accelerate the discovery and design of new materials based on the this compound scaffold with desired properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the biological activity or physical properties of chemical compounds based on their molecular descriptors. wikipedia.orgnih.govresearchgate.netsemanticscholar.org By developing QSAR models for a series of this compound derivatives with known activities, it is possible to identify the key structural features that govern their performance and to predict the activity of new, untested compounds. nih.gov

Density Functional Theory (DFT) calculations can provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. nih.gov These calculations can be used to predict parameters such as HOMO-LUMO energy gaps, which are relevant for electronic and optical properties, as well as to model reaction mechanisms and predict the regioselectivity of chemical reactions.

Machine learning algorithms, trained on large datasets of chemical structures and their corresponding properties, are emerging as a powerful tool for materials discovery. researchgate.netmdpi.com These models can learn complex structure-property relationships and rapidly screen virtual libraries of this compound derivatives to identify candidates with promising properties for specific applications, such as high thermal stability or specific electronic characteristics. nih.govbit.edu.cnacs.org

Modeling ApproachApplication to Tetrahydrophthalazine DerivativesPotential Outcomes
QSAR/QSPR Predicting biological activity (e.g., anticancer) or physical properties (e.g., solubility).Rational design of more potent and effective therapeutic agents or materials with optimized properties. wikipedia.orgnih.gov
DFT Calculations Investigating electronic structure, reactivity, and spectroscopic properties.Understanding reaction mechanisms, predicting optical and electronic behavior, and guiding synthetic efforts. nih.gov
Machine Learning High-throughput screening of virtual libraries for desired properties.Accelerated discovery of novel materials for applications in electronics, energy, and catalysis. researchgate.netnih.gov

Design of Multifunctional Materials Incorporating this compound Derivatives

The unique structural and electronic features of the this compound scaffold make it an attractive building block for the design of multifunctional materials with tailored properties.

The phthalazine core is a known component in the design of luminescent materials. mdpi.commdpi.com By appropriate functionalization of the this compound ring with donor and acceptor groups, it may be possible to create novel fluorophores with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The saturated part of the ring could be used to tune the solubility and solid-state packing of these materials.

The nitrogen atoms in the this compound ring can act as coordination sites for metal ions, opening up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic, magnetic, or gas storage properties. The design of phthalazine-based derivatives as inhibitors of vascular endothelial growth factor receptor (VEGFR) kinase for potential anticancer applications has been explored, suggesting a pathway for creating targeted therapeutics. ekb.egnih.gov

Furthermore, the incorporation of the this compound unit into polymer backbones could lead to the development of new materials with enhanced thermal stability, specific electronic properties, or improved processability. The design of such materials would involve a careful selection of co-monomers and polymerization techniques to achieve the desired macroscopic properties.

Role of this compound in Emerging Areas of Chemical Research

The versatility of the this compound scaffold positions it to play a significant role in several emerging areas of chemical research.

In the field of sustainable chemistry, derivatives of this compound could find applications as corrosion inhibitors. Phthalazine derivatives have shown promise in protecting steel from corrosion in acidic environments. researchgate.net The presence of nitrogen atoms allows for strong adsorption onto metal surfaces, forming a protective layer. taylorfrancis.comresearchgate.net

The biological activity of phthalazine derivatives is an active area of research. nih.govnih.gov The this compound core could serve as a scaffold for the development of new therapeutic agents targeting a range of diseases. Its ability to present substituents in a defined three-dimensional space could be advantageous for optimizing interactions with biological targets.

In agrochemical research, nitrogen-containing heterocycles are frequently found in herbicides, fungicides, and insecticides. nih.gov The unique structural features of this compound derivatives could be exploited to develop new crop protection agents with novel modes of action.

Finally, the potential of this compound derivatives in materials science is vast. Beyond luminescent materials, they could be investigated for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the electronic properties of the heterocyclic core can be tuned through chemical modification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydrophthalazine derivatives, and how can reaction yields be improved?

  • Methodology:

  • Use regioselective hydrogenation of phthalazine precursors with palladium or platinum catalysts under controlled H₂ pressure (1–3 atm) to avoid over-reduction.
  • Monitor reaction progress via HPLC or GC-MS to identify intermediates and optimize reaction time .
  • For improved yields, employ chiral auxiliaries or asymmetric catalysis when stereochemistry is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its oxidized analogs?

  • Methodology:

  • ¹H/¹³C NMR: Identify characteristic proton environments (e.g., upfield shifts for saturated C-H bonds in the tetrahydro ring vs. aromatic protons in oxidized forms).
  • Mass Spectrometry: Look for molecular ion peaks matching the molecular weight (e.g., 148.21 g/mol for this compound derivatives) and fragmentation patterns indicative of ring saturation .
  • IR: Absence of C=N stretching vibrations (~1600 cm⁻¹) confirms reduction of the phthalazine ring .

Q. What safety protocols are essential for handling this compound derivatives in laboratory settings?

  • Methodology:

  • Use fume hoods and PPE (gloves, goggles) to mitigate acute toxicity risks (e.g., skin/eye irritation) .
  • Store under inert gas (N₂/Ar) to prevent oxidation and ensure stability .

Advanced Research Questions

Q. How do pH and temperature influence the equilibrium between this compound and its oxidized/dihydrated forms?

  • Methodology:

  • Conduct kinetic studies using UV-Vis spectroscopy to monitor equilibria under varying conditions (pH 4–9, 25–50°C).
  • Stabilize intermediates via additives (e.g., dithiothreitol) to prevent autoxidation, as demonstrated in analogous tetrahydrofolate systems .
  • Key Data:
pHDominant SpeciesStability (t₁/₂ at 37°C)
6.85,6,7,8-Tetrahydro form2–4 hours
8.0Oxidized form (7,8-dihydro)<30 minutes

Q. What computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?

  • Methodology:

  • Use density functional theory (DFT) to model electron density distribution and identify reactive sites (e.g., N-atoms in the tetrahydro ring).
  • Simulate ligand-metal interactions (e.g., with Ru or Pd) to design catalysts for selective functionalization .
  • Validate predictions with experimental kinetic isotope effects (KIE) or Hammett plots .

Q. How can contradictory cytotoxicity data for this compound analogs be resolved?

  • Methodology:

  • Standardize assay conditions (e.g., cell lines, exposure time) to minimize variability.
  • Compare IC₅₀ values across studies using meta-analysis tools (e.g., RevMan) and identify confounding factors (e.g., impurity profiles from synthesis) .
  • Example Discrepancy:
StudyCell LineIC₅₀ (μM)Notes
ACCRF-CEM12.3High-purity analog (>99%)
BHeLa45.7Contains 5% oxidized impurity

Q. What strategies stabilize this compound in aqueous solutions for biological assays?

  • Methodology:

  • Use antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to inhibit metal-catalyzed oxidation .
  • Formulate in buffered solutions (pH 6–7) with cryoprotectants (e.g., trehalose) for long-term storage at –80°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.